2-Methoxy-5-picolinoylpyridine
Overview
Description
2-Methoxy-5-picolinoylpyridine is a chemical compound with the empirical formula C12H10N2O2 and a molecular weight of 214.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCOc1ccc(cn1)C(=O)c2ccccn2
. This indicates that the molecule contains a methoxy group (OCH3) and a picolinoyl group (C(=O)c2ccccn2) attached to a pyridine ring.
Scientific Research Applications
Antimicrobial Activities and DNA Interactions
One study highlights the characterization of pyridine-2-carboxylic acid (picolinic acid) and its derivatives, including methoxy derivatives, through FT-IR, UV-Vis spectroscopy, and DFT calculations. These compounds exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria, and antifungal activities against yeast strains. The study also explored their DNA interactions, with methoxy derivatives showing higher interaction potentials, suggesting their utility in biochemical applications (Ö. Tamer et al., 2018).
Chemical Synthesis and Coordination Chemistry
Another application involves the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, where carboxylic acids serve as traceless activators. This process yields substituted pyridines with high regioselectivity, indicating the importance of derivatives like 2-Methoxy-5-picolinoylpyridine in synthetic organic chemistry (J. Neely & T. Rovis, 2014).
Ligand Chemistry for Metal Coordination
Research into hexadentate picolinic acid-based bispidine ligands for metal coordination reveals the synthesis and study of these ligands with various metal ions (CuII, NiII, ZnII, CoII, GaIII). The ligands, closely related to this compound, are preorganized for octahedral coordination geometries, showing potential in designing metal-organic frameworks and catalysis applications (P. Comba et al., 2016).
Photophysical Evaluation for Emissive Fluorophores
A study on 2-methoxy- and 2-morpholino pyridine compounds, including their synthesis and photophysical properties, provides insights into their high fluorescence quantum yields in solution and solid state. Such properties make them candidates for use in fluorescent markers and sensors in biological and materials science research (Masayori Hagimori et al., 2019).
Vapor Phase Methylation for Chemical Synthesis
Investigations into the vapor phase methylation of pyridine with methanol over various catalysts to produce methylpyridines, including 2-picoline, highlight the chemical utility of pyridine derivatives. Such processes are crucial in the chemical industry for synthesizing intermediates used in pharmaceuticals, agrochemicals, and materials science (A. Shyam et al., 2002).
Mechanism of Action
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)-pyridin-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-11-6-5-9(8-14-11)12(15)10-4-2-3-7-13-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHJXLCYFRJBIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624699 | |
Record name | (6-Methoxypyridin-3-yl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381725-44-6 | |
Record name | (6-Methoxypyridin-3-yl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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